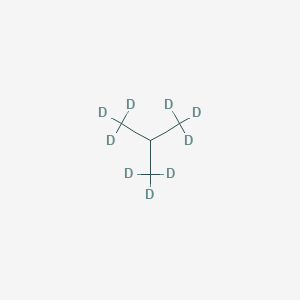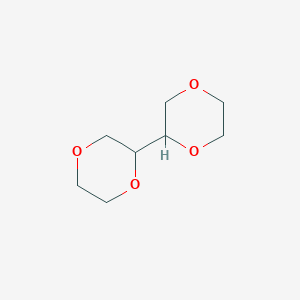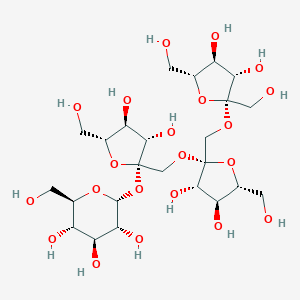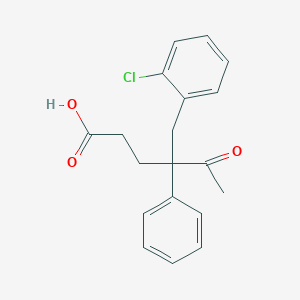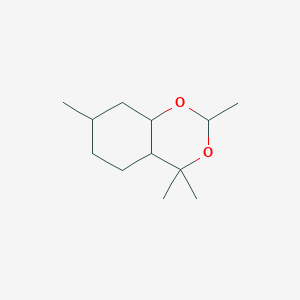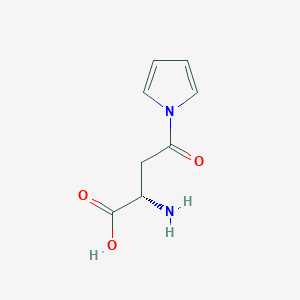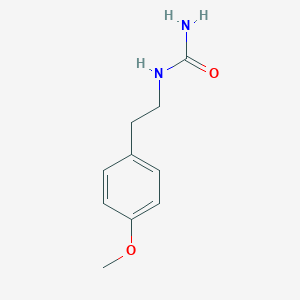
Silane, (3,3-dimethyl-1-butynyl)trimethyl-
カタログ番号 B080965
CAS番号:
14630-42-3
分子量: 154.32 g/mol
InChIキー: GKWFJPNWRGGCSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
"Silane, (3,3-dimethyl-1-butynyl)trimethyl-" is a silicon-based compound that has garnered interest in the field of organometallic chemistry. Its unique structure and properties make it a subject of various chemical studies.
Synthesis Analysis
- Synthesis of silane derivatives often involves reactions with silylation agents and transition-metal catalysis. For instance, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a related compound, is synthesized from bromomethylalcohol through silylation and bromine group exchange with NaSPh (Wappelhorst, Wattenberg, & Strohmann, 2023).
Molecular Structure Analysis
- The molecular structure of silane compounds can be complex, as seen in the crystal structure analysis of related silane derivatives. The Hirshfeld surface analysis reveals significant intermolecular interactions, crucial for understanding the compound's behavior (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Reactions and Properties
- Silane compounds exhibit diverse reactivity, such as thermolysis reactions with butadiynes to form silene derivatives, showcasing the compound's versatility in forming various chemical structures (Naka et al., 2004).
- Insertion reactions with CO2 and heteroallenes into the Si–N bond of methyl(N-morpholino)silanes are another aspect, indicating the compound's reactivity and potential for forming new derivatives (Herbig, Böhme, & Kroke, 2018).
Physical Properties Analysis
- The physical properties of silane compounds can be inferred from their molecular and crystal structures. The arrangement of molecules, bond angles, and distances are critical for understanding the compound's physical characteristics (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Properties Analysis
- The chemical properties of "Silane, (3,3-dimethyl-1-butynyl)trimethyl-" and related compounds can be complex, encompassing a range of reactivities, bond formations, and interactions with various chemical agents. Studies like those on the synthesis and reactivity of silanethiones provide insights into the chemical behavior of silicon-based compounds (Suzuki et al., 1998).
科学的研究の応用
Synthesis and Chemical Reactions
- Organic Synthesis Enhancements: Research has shown the efficacy of silane compounds in facilitating organic reactions. For instance, silane has been utilized in the synthesis of α-siloxy-α-alkoxycarbonyl amides by reacting carbamoylsilane with α-ketoesters, showcasing its role in enhancing yield and efficiency in synthesis processes (Li, Liu, & Chen, 2015). Moreover, the insertion of CO2 and related heteroallenes into the Si–N bond of methyl(N-morpholino)silanes has been investigated, highlighting its potential for creating carbamoylic moieties and diversifying chemical structures (Herbig, Böhme, & Kroke, 2018).
Materials Science and Engineering
- Nanocomposite Foam Improvements: Silane compounds have been used to improve the properties of ethylene-vinyl acetate copolymer/ethylene-1-butene copolymer/organoclay nanocomposite foams. The addition of Silane leads to lower compression set than foams without Silane, indicating its effectiveness in enhancing material properties for engineering applications (Park, Kim, & Chowdhury, 2008).
Energy Storage Applications
- Lithium-Ion Batteries: Novel silane compounds have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrate the capability to dissolve various lithium salts and exhibit high lithium-ion conductivities, suggesting their significant potential in improving lithium-ion battery performance (Amine et al., 2006).
Safety And Hazards
特性
IUPAC Name |
3,3-dimethylbut-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Si/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFJPNWRGGCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163352 | |
| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
CAS RN |
14630-42-3 | |
| Record name | (3,3-Dimethyl-1-butyn-1-yl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14630-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014630423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-1-trimethylsilyl-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







